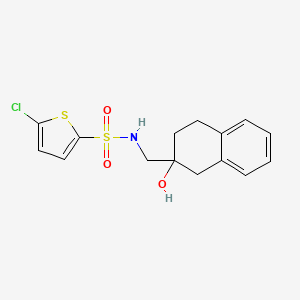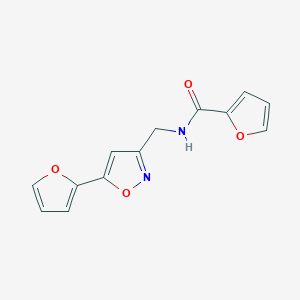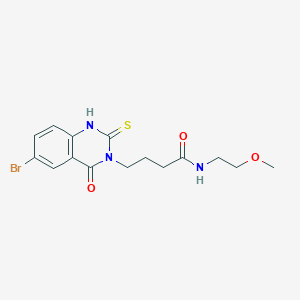
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-methoxyethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-methoxyethyl)butanamide is a useful research compound. Its molecular formula is C15H18BrN3O3S and its molecular weight is 400.29. The purity is usually 95%.
BenchChem offers high-quality 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-methoxyethyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-methoxyethyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Chemical Properties
- Innovative Synthesis Methods: A study highlighted the regioselective synthesis of functionalized dihydro-thiazoloquinazolinones through intramolecular electrophilic cyclization, showcasing the versatility of quinazoline derivatives in chemical synthesis (N. Kut, M. Onysko, & V. Lendel, 2020).
- Complex Formation and Reactivity: Research on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base demonstrates the importance of quinazoline derivatives in forming complexes with high singlet oxygen quantum yield, relevant for photodynamic therapy applications (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Potential Therapeutic Applications
- Anticancer Activities: Amino- and sulfanyl-derivatives of benzoquinazolinones have shown potential cytotoxicity against cancer cell lines, indicating their use in developing anticancer agents (M. Nowak et al., 2015).
- Tyrosine Kinase Inhibition for Antitumor Activity: Studies on 6-substituted-4-(3-bromophenylamino)quinazoline derivatives have identified them as putative irreversible inhibitors of tyrosine kinases, with potential applications in treating tumors (H. Tsou et al., 2001).
Miscellaneous Applications
- Hypolipidemic Activities: Novel quinazolinones and 4(3H)-quinazolinones have been synthesized and identified for their potential as hypolipidemic agents, illustrating the diverse pharmacological applications of quinazoline derivatives (Y. Kurogi et al., 1996).
- Antiviral Activities: Research into novel 3-sulphonamido-quinazolin-4(3H)-one derivatives has explored their potential as antiviral agents against respiratory and biodefense viruses, further underlining the broad spectrum of biological activities associated with quinazoline compounds (P. Selvam et al., 2007).
properties
IUPAC Name |
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-methoxyethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O3S/c1-22-8-6-17-13(20)3-2-7-19-14(21)11-9-10(16)4-5-12(11)18-15(19)23/h4-5,9H,2-3,6-8H2,1H3,(H,17,20)(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPNJRLBEDSDFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

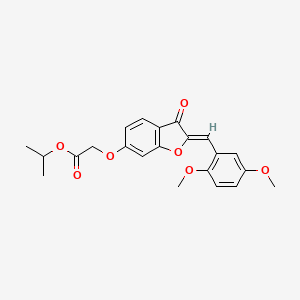

![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2891232.png)
![4-[2-(Aminomethyl)-3-fluorophenoxy]-3-methoxybenzoic acid](/img/structure/B2891234.png)


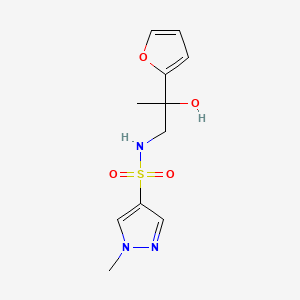
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2891239.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3,4-difluorobenzamide](/img/structure/B2891241.png)
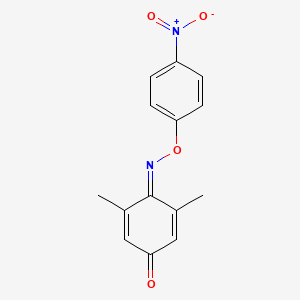
![8-(1H-benzimidazol-2-ylsulfanyl)-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2891244.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2891245.png)
